molecular formula C10H15N3O3 B2909341 N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]prop-2-enamide CAS No. 2305289-32-9

N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]prop-2-enamide

Cat. No.: B2909341
CAS No.: 2305289-32-9
M. Wt: 225.248
InChI Key: PIAUMTAWYFVZJW-UHFFFAOYSA-N
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Description

N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]prop-2-enamide is a complex organic compound featuring a unique structure that includes an oxadiazole ring

Properties

IUPAC Name

N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-5-6(14)11-7(10(2,3)4)8-12-9(15)16-13-8/h5,7H,1H2,2-4H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAUMTAWYFVZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=NOC(=O)N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]prop-2-enamide typically involves the formation of the oxadiazole ring followed by the attachment of the propyl and propenamide groups. One common method involves the cyclization of a suitable precursor with hydrazine derivatives under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler amide derivatives .

Scientific Research Applications

N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]prop-2-enamide is unique due to its specific arrangement of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

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